Z-Ala-met-OH
Overview
Description
Z-Ala-met-OH: is a synthetic compound with the molecular formula C16H22N2O5S . It is a derivative of alanine and methionine, two essential amino acids. This compound is often used in peptide synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Z-Ala-met-OH, also known as Z-L-alanyl-L-methionine, is a biochemical used in proteomics research
Mode of Action
It’s known that amino acids and their derivatives can interact with various cellular components and processes . For instance, they can interact with amino acid transporters, influence protein synthesis, and participate in various metabolic pathways . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
For example, 5-aminolevulinic acid (ALA), a metabolic intermediate in higher plants, is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The pathways towards biosynthesis upstream and the metabolism downstream of ALA contain multiple regulatory points that are affected by positive/negative factors .
Pharmacokinetics
The pharmacokinetics of a drug molecule, including its adme properties, are crucial for its bioavailability and therapeutic efficacy
Result of Action
Peptides derived from dietary proteins, including amino acids and their derivatives, have been reported to display significant antioxidant activity . This may exert notably beneficial effects in promoting human health and in food processing .
Action Environment
Factors such as pH, temperature, and the presence of other molecules can affect the stability, efficacy, and action of a compound .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of Z-Ala-met-OH are not well-documented in the literature. It is known that amino acids, including this compound, play crucial roles in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules, influencing the nature of these interactions .
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. Amino acids, including this compound, are known to influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented in the literature. Amino acids, including this compound, exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of biochemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of biochemical compounds can vary with dosage, and this can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented in the literature. It is known that amino acids, including this compound, are involved in various metabolic pathways. They can interact with enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented in the literature. It is known that biochemical compounds can be transported and distributed within cells and tissues through various mechanisms. This can involve interactions with transporters or binding proteins, and can influence the localization or accumulation of the compound .
Subcellular Localization
The subcellular localization of this compound is not well-documented in the literature. It is known that biochemical compounds can be localized to specific compartments or organelles within cells. This can be influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Carbamic Acid and L-Alanine: One common method involves the reaction of carbamic acid, N-[(1S)-1-(1H-benzotriazol-1-ylcarbonyl)-3-(methylthio)propyl]-, phenylmethyl ester with L-alanine.
Industrial Production Methods: Industrial production of Z-Ala-met-OH often involves large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Ala-met-OH can undergo oxidation reactions, particularly at the sulfur atom in the methionine residue, forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-Ala-met-OH is used as a building block in the synthesis of peptides and proteins.
Catalysis: It can act as a ligand in metal-catalyzed reactions.
Biology:
Enzyme Studies: The compound is used to study enzyme-substrate interactions, particularly those involving methionine residues.
Protein Engineering: It is used in the design of synthetic proteins with specific functions.
Medicine:
Drug Development: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Biotechnology: The compound is used in the production of recombinant proteins and other biotechnological applications.
Comparison with Similar Compounds
Z-Ala-OH: A simpler derivative lacking the methionine residue.
Z-Met-OH: Contains only the methionine residue without alanine.
Z-Gly-met-OH: A derivative with glycine instead of alanine.
Uniqueness: Z-Ala-met-OH is unique due to the presence of both alanine and methionine residues, allowing it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
Properties
IUPAC Name |
4-methylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11(14(19)18-13(15(20)21)8-9-24-2)17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUCTNWOJJIRAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318625 | |
Record name | 4-methylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76264-05-6 | |
Record name | NSC333442 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30318625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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